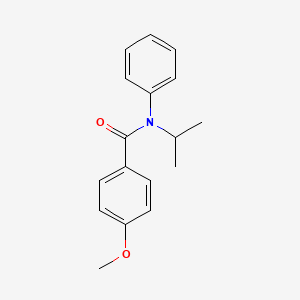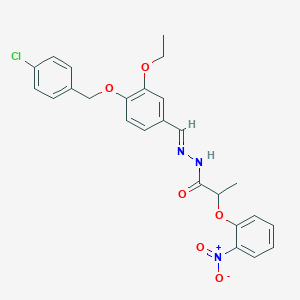
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group linked to a methoxybenzohydrazide moiety, with a chlorobenzyl group attached via an ether linkage. Its molecular formula is C22H19ClN2O3, and it has a molecular weight of 394.861 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide typically involves the condensation of 3-((4-chlorobenzyl)oxy)benzaldehyde with 2-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylidene and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)decanohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)dodecanohydrazide
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-methoxybenzohydrazide stands out due to its specific structural features, such as the presence of a methoxy group and a chlorobenzyl ether linkage. These structural elements contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
764692-79-7 |
|---|---|
Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-27-21-8-3-2-7-20(21)22(26)25-24-14-17-5-4-6-19(13-17)28-15-16-9-11-18(23)12-10-16/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
RHOQDFNDZJRYEP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010352.png)

![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12010388.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12010395.png)

![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12010416.png)
